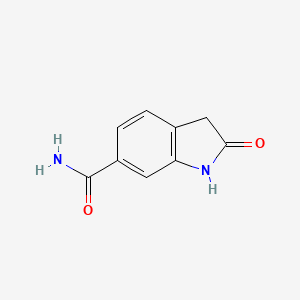
2-Oxoindoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxoindoline-6-carboxamide is a compound belonging to the oxindole family, characterized by an indoline core with a ketone group at the second position and a carboxamide group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxoindoline-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-iodoaniline with propargyl-functionalized chiral auxiliaries using palladium(II) acetate and potassium carbonate . Another approach involves the reduction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, are applicable. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Oxoindoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the indoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxindole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 2-Oxoindoline-6-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Oxoindoline-5-carboxamide: Similar in structure but with the carboxamide group at the fifth position.
3-Methylene-2-oxoindoline-5-carboxamide: Features a methylene group at the third position and a carboxamide group at the fifth position.
Uniqueness: 2-Oxoindoline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. Its ability to selectively induce apoptosis in cancer cells makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-oxo-1,3-dihydroindole-6-carboxamide |
InChI |
InChI=1S/C9H8N2O2/c10-9(13)6-2-1-5-4-8(12)11-7(5)3-6/h1-3H,4H2,(H2,10,13)(H,11,12) |
InChI Key |
JKRLIEWZAFGFGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)N)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12994736.png)
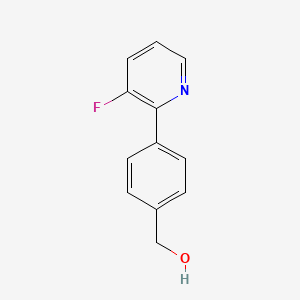
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12994744.png)
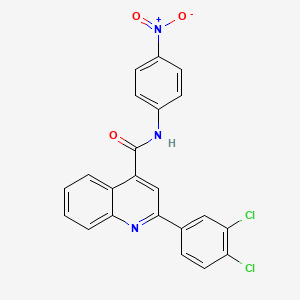
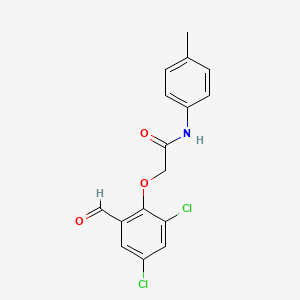

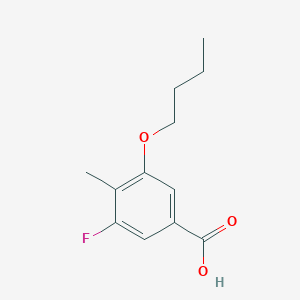
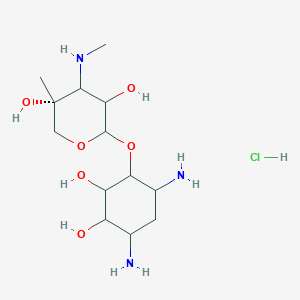
![tert-Butyl 9-amino-1-fluoro-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12994778.png)

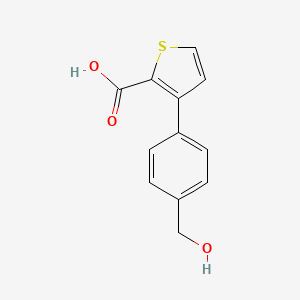

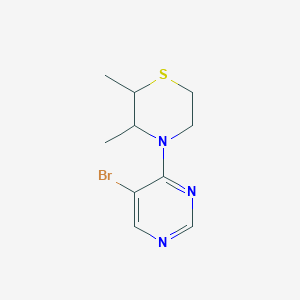
![N-(3,4-Dimethyl-phenyl)-2-{2-methoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenoxy}-acetamide](/img/structure/B12994809.png)
